![molecular formula C20H16ClN3O3S B11566840 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11566840.png)
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzoxazines and thiazoles This compound is characterized by its unique structure, which includes a chlorinated benzoxazine ring and a thiazole ring substituted with a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine and thiazole intermediates. The benzoxazine ring can be synthesized through a cyclization reaction involving a chlorinated phenol and an amine. The thiazole ring is prepared by reacting a thioamide with a halogenated aromatic compound. The final step involves coupling the benzoxazine and thiazole intermediates through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorinated benzoxazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino and thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE shares structural similarities with other benzoxazine and thiazole derivatives, such as:
- 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
- 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Uniqueness
The unique combination of the benzoxazine and thiazole rings, along with the specific substitutions, gives 2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C20H16ClN3O3S |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-12-2-4-13(5-3-12)15-11-28-20(22-15)23-18(25)9-24-16-8-14(21)6-7-17(16)27-10-19(24)26/h2-8,11H,9-10H2,1H3,(H,22,23,25) |
Clave InChI |
GFZHCXDERBFPPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)COC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11566758.png)
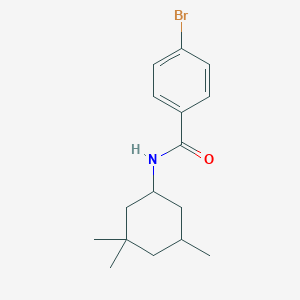
![6-(3-bromo-4-methoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566764.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11566768.png)
![N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide](/img/structure/B11566770.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11566771.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11566772.png)
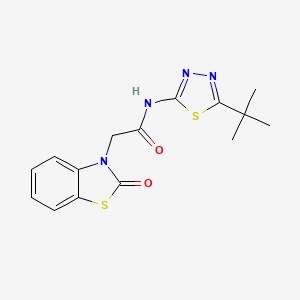
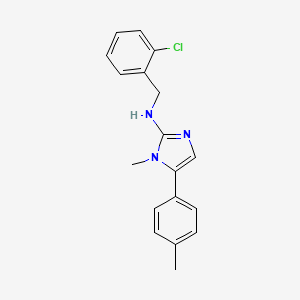
![Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B11566791.png)
![5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B11566794.png)
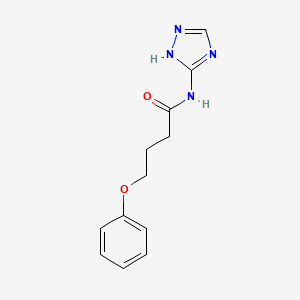
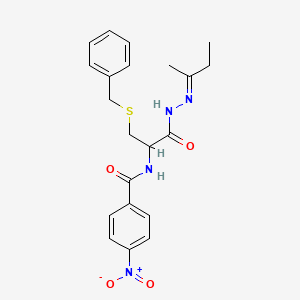
![2-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11566799.png)
